Cas no 98645-45-5 (2-CHLORO-4-ETHOXYNICOTINONITRILE)

2-Chloro-4-ethoxynicotinonitrile is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its chlorinated pyridine core and ethoxy substitution make it a valuable building block for constructing complex heterocyclic compounds. The nitrile group offers further functionalization potential, enabling transformations into amides, acids, or other derivatives. This compound exhibits high reactivity in nucleophilic substitution and cross-coupling reactions, facilitating efficient synthesis of target molecules. Its stability under standard storage conditions ensures reliable handling in laboratory and industrial settings. The structural features of 2-chloro-4-ethoxynicotinonitrile contribute to its utility in medicinal chemistry, where it serves as a precursor for biologically active compounds.
2-CHLORO-4-ETHOXYNICOTINONITRILE structure
98645-45-5 structure
Product Name:2-CHLORO-4-ETHOXYNICOTINONITRILE
CAS No:98645-45-5
MF:C8H7ClN2O
MW:182.60698056221
CID:1002610
PubChem ID:11708177
Update Time:2025-08-04

2-CHLORO-4-ETHOXYNICOTINONITRILE Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-4-ETHOXYNICOTINONITRILE
    • 2-chloro-4-ethoxypyridine-3-carbonitrile
    • 2-Chlor-4-ethoxypyridin-3-carbonitril
    • 2-chloro-3-cyano-4-ethoxypyridine
    • 2-chloro-4-ethoxy-3-pyridinecarbonitrile
    • 2-chloro-4-ethoxy-pyridine-3-carbonitrile
    • 3-Pyridinecarbonitrile,2-chloro-4-ethoxy
    • 98645-45-5
    • ORUMMVFOALCTCQ-UHFFFAOYSA-N
    • DTXSID20470923
    • SCHEMBL3432979
    • A845889
    • AKOS006330033
    • FT-0729417
    • DB-027937
    • Inchi: 1S/C8H7ClN2O/c1-2-12-7-3-4-11-8(9)6(7)5-10/h3-4H,2H2,1H3
    • InChI Key: ORUMMVFOALCTCQ-UHFFFAOYSA-N
    • SMILES: ClC1C(C#N)=C(C=CN=1)OCC

Computed Properties

  • Exact Mass: 182.02500
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.9Ų

Experimental Properties

  • PSA: 45.91000
  • LogP: 2.00538

2-CHLORO-4-ETHOXYNICOTINONITRILE Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-CHLORO-4-ETHOXYNICOTINONITRILE Suppliers

Amadis Chemical Company Limited
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(CAS:98645-45-5)2-CHLORO-4-ETHOXYNICOTINONITRILE
Order Number:A845889
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):628.0
Email:sales@amadischem.com

Additional information on 2-CHLORO-4-ETHOXYNICOTINONITRILE

2-Chloro-4-Ethoxynicotinonitrile (CAS No. 98645-45-5): A Comprehensive Overview

2-Chloro-4-Ethoxynicotinonitrile (CAS No. 98645-45-5) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid, a key component in various biological and synthetic processes. The molecule's structure features a chloro group at the 2-position and an ethoxy group at the 4-position on the nicotinonitrile backbone, making it a valuable substrate for further chemical modifications and functionalization.

The synthesis of 2-chloro-4-ethoxynicotinonitrile involves multi-step reactions that typically start with the preparation of nicotinonitrile derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the chloro and ethoxy groups with high precision. These methods not only enhance the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.

One of the most promising applications of 2-chloro-4-ethoxynicotinonitrile lies in its use as an intermediate in drug discovery programs. The compound's ability to undergo various nucleophilic substitutions and additions makes it a versatile building block for constructing complex molecular architectures. Recent studies have highlighted its potential in developing novel anti-inflammatory agents, where the ethoxy group plays a critical role in modulating bioavailability and pharmacokinetics.

In addition to its medicinal applications, 2-chloro-4-ethoxynicotinonitrile has found utility in agrochemicals, particularly as a precursor for herbicides and fungicides. Its structural flexibility allows for the introduction of bioactive moieties that can target specific enzymes or pathways in pests and pathogens. For example, researchers have successfully synthesized derivatives with enhanced selectivity against phytopathogenic fungi, offering a sustainable alternative to conventional pesticides.

The environmental impact of 2-chloro-4-ethoxynicotinonitrile has also been a subject of recent investigations. Studies have demonstrated that the compound exhibits low toxicity to non-target organisms under controlled conditions, making it a safer option for agricultural use compared to traditional chemicals. Furthermore, its degradation products have been shown to decompose into innocuous substances under aerobic conditions, reducing concerns about long-term ecological effects.

From a technological standpoint, the production scale-up of 2-chloro-4-ethoxynicotinonitrile has been optimized through continuous-flow reactors, which offer better control over reaction parameters and improved scalability. This advancement has significantly reduced production times while maintaining product quality, making it more accessible for both academic research and industrial applications.

In conclusion, 2-chloro-4-ethoxynicotinonitrile (CAS No. 98645-45-5) stands as a testament to the ongoing innovation in chemical synthesis and application development. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a valuable asset in diverse fields ranging from pharmaceuticals to agrochemicals. As research continues to uncover new potentials for this compound, its role in driving scientific progress is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98645-45-5)2-CHLORO-4-ETHOXYNICOTINONITRILE
A845889
Purity:99%
Quantity:1g
Price ($):628.0
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